2-(4-Chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
2-(4-Chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner.
Brand Name:
Vulcanchem
CAS No.:
878489-28-2
VCID:
VC0531297
InChI:
InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21?
SMILES:
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
Molecular Formula:
C21H29ClN2O4S
Molecular Weight:
441 g/mol
2-(4-Chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
CAS No.: 878489-28-2
Inhibitors
VCID: VC0531297
Molecular Formula: C21H29ClN2O4S
Molecular Weight: 441 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 878489-28-2 |
---|---|
Product Name | 2-(4-Chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide |
Molecular Formula | C21H29ClN2O4S |
Molecular Weight | 441 g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide |
Standard InChI | InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21? |
Standard InChIKey | OSGIRCJRKSAODN-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
SMILES | CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
Canonical SMILES | CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl |
Appearance | Solid powder |
Description | JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | JNJ303; JNJ-303; JNJ 303; AC-1; AC 1; AC1; |
Reference | 1: Altomare C, Pianezzi E, Cervio E, Bolis S, Biemmi V, Benzoni P, Camici GG, Moccetti T, Barile L, Vassalli G. Human-induced pluripotent stem cell-derived cardiomyocytes from cardiac progenitor cells: effects of selective ion channel blockade. Europace. 2016 Dec;18(suppl 4):iv67-iv76. doi: 10.1093/europace/euw352. PubMed PMID: 28011833. 2: Wrobel E, Rothenberg I, Krisp C, Hundt F, Fraenzel B, Eckey K, Linders JT, Gallacher DJ, Towart R, Pott L, Pusch M, Yang T, Roden DM, Kurata HT, Schulze-Bahr E, Strutz-Seebohm N, Wolters D, Seebohm G. KCNE1 induces fenestration in the Kv7.1/KCNE1 channel complex that allows for highly specific pharmacological targeting. Nat Commun. 2016 Oct 12;7:12795. doi: 10.1038/ncomms12795. PubMed PMID: 27731317; PubMed Central PMCID: PMC5064022. 3: Kuusela J, Kim J, Räsänen E, Aalto-Setälä K. The Effects of Pharmacological Compounds on Beat Rate Variations in Human Long QT-Syndrome Cardiomyocytes. Stem Cell Rev. 2016 Dec;12(6):698-707. PubMed PMID: 27646833; PubMed Central PMCID: PMC5106508. 4: Zhang X, Guo L, Zeng H, White SL, Furniss M, Balasubramanian B, Lis E, Lagrutta A, Sannajust F, Zhao LL, Xi B, Wang X, Davis M, Abassi YA. Multi-parametric assessment of cardiomyocyte excitation-contraction coupling using impedance and field potential recording: A tool for cardiac safety assessment. J Pharmacol Toxicol Methods. 2016 Sep-Oct;81:201-16. doi: 10.1016/j.vascn.2016.06.004. Epub 2016 Jun 7. PubMed PMID: 27282640. 5: Braam SR, Tertoolen L, Casini S, Matsa E, Lu HR, Teisman A, Passier R, Denning C, Gallacher DJ, Towart R, Mummery CL. Repolarization reserve determines drug responses in human pluripotent stem cell derived cardiomyocytes. Stem Cell Res. 2013 Jan;10(1):48-56. doi: 10.1016/j.scr.2012.08.007. Epub 2012 Sep 7. PubMed PMID: 23089628. 6: Guns PJ, Johnson DM, Weltens E, Lissens J. Negative electro-mechanical windows are required for drug-induced Torsades de Pointes in the anesthetized guinea pig. J Pharmacol Toxicol Methods. 2012 Sep;66(2):125-34. doi: 10.1016/j.vascn.2012.03.007. Epub 2012 Apr 9. PubMed PMID: 22516473. |
PubChem Compound | 11575823 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume